2-Amino-4,5-dimethylthiophene-3-carbonitrile
Overview
Description
2-Amino-4,5-dimethylthiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with amino, methyl, and nitrile groups
Mechanism of Action
Target of Action
Compounds based on the 2-aminothiophene structural motif, which includes 2-amino-4,5-dimethylthiophene-3-carbonitrile, have been recognized as potent inhibitors of various biological targets .
Mode of Action
It’s known that 2-aminothiophenes can act as starting points for the synthesis of a variety of thiophene-containing heterocycles and polycyclic hybrid molecules .
Biochemical Pathways
2-aminothiophenes have been shown to affect a broad range of biological properties .
Result of Action
2-aminothiophenes have been recognized for their broad range of biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4,5-dimethylthiophene-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, followed by intramolecular cyclization . Another method includes the Michael-type addition of cyanothioacetamide to α-bromochalcones, which is then followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-dimethylthiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
2-Amino-4,5-dimethylthiophene-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its role in synthesizing pharmacologically active molecules.
Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors.
Comparison with Similar Compounds
2-Amino-4,5-dimethylthiophene-3-carbonitrile can be compared with other aminothiophene derivatives:
2-Amino-4,5-dihydrothiophene-3-carbonitrile: Similar in structure but lacks the methyl groups, which can affect its reactivity and biological activity.
2-Amino-3-cyanothiophene: Lacks the methyl groups and has different electronic properties.
2-Amino-4,5-dimethylthiophene-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for various applications in chemistry and material science.
Properties
IUPAC Name |
2-amino-4,5-dimethylthiophene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-4-5(2)10-7(9)6(4)3-8/h9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDMOFLHHZZNFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302750 | |
Record name | 2-amino-4,5-dimethylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4651-94-9 | |
Record name | 2-Amino-3-cyano-4,5-dimethylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4651-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,5-dimethyl-thiophene-3-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4651-94-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-4,5-dimethylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4,5-dimethyl-thiophene-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J996EJ9NYY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-4,5-dimethylthiophene-3-carbonitrile in the synthesis of antimicrobial agents?
A1: this compound serves as the crucial starting material in the multi-step synthesis of various thieno[2,3-d]pyrimidine derivatives. [] This compound undergoes a series of reactions, including cyclization, chlorination, and condensation reactions, to ultimately yield the desired fused pyrimidine structures. These structures, incorporating thieno[2,3-d]pyrimidine scaffolds, are of significant interest in medicinal chemistry due to their potential antimicrobial properties. []
Q2: What specific antimicrobial properties have been investigated for the synthesized thieno[2,3-d]pyrimidine derivatives?
A2: The research paper by [Shah et al. (2009)] [] focuses on the synthesis and preliminary antimicrobial screening of the synthesized compounds. While the specific microorganisms tested are not explicitly mentioned, the study highlights that all synthesized compounds were evaluated for their antimicrobial activity. This suggests a broad-spectrum antimicrobial potential, but further research is needed to determine specific activities against different bacterial and fungal species.
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